1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(2-methoxyphenoxy)ethan-1-one
Description
This compound is a triazolopyrimidine-piperazine hybrid with a 2-methoxyphenoxy ethanone side chain. Its structure combines a triazolo[4,5-d]pyrimidine core (a purine isostere) linked to a piperazine ring, which enhances solubility and modulates pharmacokinetic properties. Such hybrids are often explored in kinase inhibition or G-protein-coupled receptor (GPCR) modulation due to their structural mimicry of adenosine and capacity for hydrogen bonding .
Properties
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-3-26-19-17(22-23-26)18(20-13-21-19)25-10-8-24(9-11-25)16(27)12-29-15-7-5-4-6-14(15)28-2/h4-7,13H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAZYAYUDFZEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds:
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone () Structural Differences:
- Triazole substituent : 4-Ethoxyphenyl vs. 3-ethyl in the target compound.
- Ethanone side chain: Phenoxy vs. 2-methoxyphenoxy. Implications:
- The 2-methoxy substituent in the target compound may enhance π-π stacking with aromatic residues in binding pockets, unlike the unsubstituted phenoxy group in this analog .
1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one ()
- Structural Differences :
- Triazole substituent : 4-Methoxyphenyl vs. 3-ethyl.
- Ethanone side chain: 3-Methylphenyl vs. 2-methoxyphenoxy. Implications:
- The 4-methoxy group on the triazole may improve metabolic stability compared to ethyl due to reduced oxidative susceptibility.
- The 3-methylphenyl side chain lacks the hydrogen-bond-donating methoxy group, likely reducing target affinity in polar environments .
Heterocyclic Core Modifications
Key Compounds:
1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,4-b]pyridine ()
- Structural Differences :
- Core : Imidazo[4,5-b]pyridine with a thioxo group vs. triazolo[4,5-d]pyrimidine.
- Linker : Dual pyrimidinyl-piperazine groups vs. single piperazine linkage.
- Implications :
- Dual piperazine moieties could enhance solubility but reduce blood-brain barrier penetration compared to the target compound .
Imidazo-pyrrolo-pyrazine Derivatives ()
- Example : 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-3-methoxypropan-1-one
- Structural Differences :
- Core : Imidazo-pyrrolo-pyrazine vs. triazolopyrimidine.
- Substituents : Chiral 3R,4R-methylpiperidine vs. achiral piperazine.
- Implications :
- The fused imidazo-pyrrolo-pyrazine core may improve selectivity for kinases like JAK or mTOR due to deeper binding-pocket penetration.
- Stereochemistry at the piperidine position could enhance enantioselective interactions but complicate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
